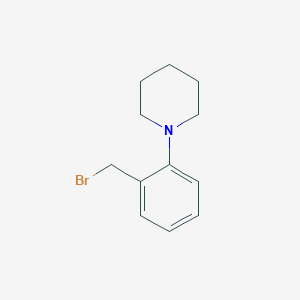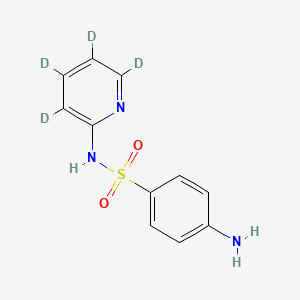
8,9-Dihydro-2-methyl-9-(4-methylphenyl)-8-oxo-7H-purine-6-carboxamide-d7
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8,9-Dihydro-2-methyl-9-(4-methylphenyl)-8-oxo-7H-purine-6-carboxamide-d7 is a compound with the molecular formula C14H13N5O2. It is known for its utility in organic synthesis and is often used as a building block in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8,9-Dihydro-2-methyl-9-(4-methylphenyl)-8-oxo-7H-purine-6-carboxamide-d7 typically involves the reaction of 2-methyl-9-(4-methylphenyl)-8-oxo-7H-purine-6-carboxamide with deuterated reagents to introduce the deuterium atoms. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs.
化学反応の分析
Types of Reactions
8,9-Dihydro-2-methyl-9-(4-methylphenyl)-8-oxo-7H-purine-6-carboxamide-d7 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated compounds.
科学的研究の応用
8,9-Dihydro-2-methyl-9-(4-methylphenyl)-8-oxo-7H-purine-6-carboxamide-d7 has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and its role in drug development.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 8,9-Dihydro-2-methyl-9-(4-methylphenyl)-8-oxo-7H-purine-6-carboxamide-d7 involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-Methyl-9-(4-methylphenyl)-8-oxo-7H-purine-6-carboxamide
- 2-Methyl-8-oxo-9-(p-tolyl)-8,9-dihydro-7H-purine-6-carboxamide
Uniqueness
8,9-Dihydro-2-methyl-9-(4-methylphenyl)-8-oxo-7H-purine-6-carboxamide-d7 is unique due to the presence of deuterium atoms, which can affect its chemical properties and reactivity. This makes it valuable in research applications where isotopic labeling is required.
特性
分子式 |
C14H13N5O2 |
|---|---|
分子量 |
290.33 g/mol |
IUPAC名 |
2-methyl-8-oxo-9-[2,3,5,6-tetradeuterio-4-(trideuteriomethyl)phenyl]-7H-purine-6-carboxamide |
InChI |
InChI=1S/C14H13N5O2/c1-7-3-5-9(6-4-7)19-13-11(18-14(19)21)10(12(15)20)16-8(2)17-13/h3-6H,1-2H3,(H2,15,20)(H,18,21)/i1D3,3D,4D,5D,6D |
InChIキー |
PTNHSWQISAPVOU-HRDWIZOWSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[2H])[2H])N2C3=NC(=NC(=C3NC2=O)C(=O)N)C)[2H] |
正規SMILES |
CC1=CC=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


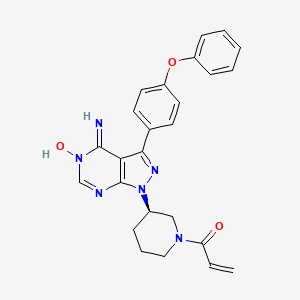

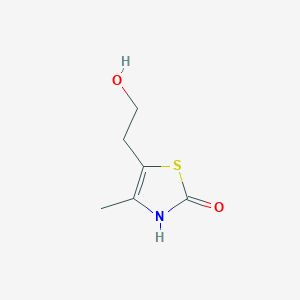
![[(2R,3S,4S,5R,6R)-6-[[(3S,10R,13R,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl (Z)-octadec-9-enoate](/img/structure/B13861896.png)
![N-[4-(4-fluorophenyl)-5-[(E)-2-[(2S,4S)-4-hydroxy-6-oxooxan-2-yl]ethenyl]-6-propan-2-ylpyrimidin-2-yl]-N-methylmethanesulfonamide](/img/structure/B13861901.png)
![[2-Methyl-4-(1-morpholin-4-ylethyl)phenyl]methanol](/img/structure/B13861902.png)
![(1S,5R,6S)-5-sec-Butyloxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester (Mixture of Diastereomers)](/img/structure/B13861903.png)
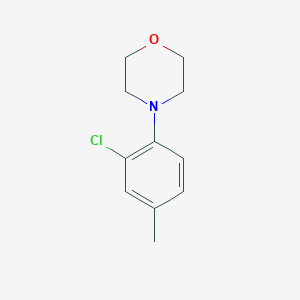
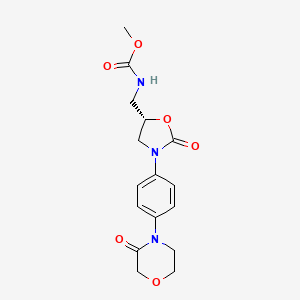
![4-[[2-[3-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethyldisulfanyl]propanoylamino]-3-(3-carboxypropylamino)-3-oxopropanoyl]amino]butanoic acid](/img/structure/B13861918.png)


